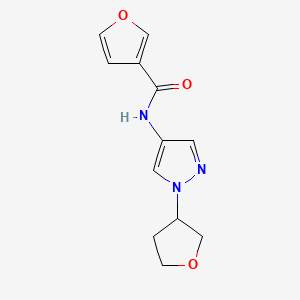

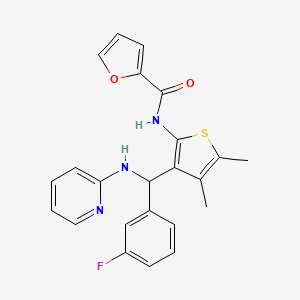

![molecular formula C18H22N4O2S B2365885 N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 941973-96-2](/img/structure/B2365885.png)

N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide” is a complex organic compound. It contains several functional groups including a sec-butyl group, a p-tolyl group (a type of aryl group commonly found in diverse chemical compounds ), a thieno[3,4-c]pyrazol group (a type of heterocyclic compound), and an oxalamide group.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. Theoretical and experimental techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT) can be used to determine the geometric parameters of similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Pyrazole derivatives can participate in a variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .Aplicaciones Científicas De Investigación

Anticancer Applications

Pyrazoles and thiazoles, including compounds structurally related to N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide, have been investigated for their potential anticancer properties. Research demonstrates the efficacy of thiazolyl-pyrazole derivatives as anticancer agents, with some compounds exhibiting promising binding affinities against epidermal growth factor receptor kinase (EGFR) and cytotoxicity against human liver carcinoma cell lines, indicating their potential in cancer treatment strategies (Sayed et al., 2019).

Corrosion Inhibition

Pyrazolone derivatives have been explored for their role in corrosion inhibition, particularly for steel in acidic environments. These studies have shown that such compounds can significantly reduce corrosion, demonstrating their utility in materials science and engineering to extend the lifespan of metal structures (Ansari et al., 2016).

Antimicrobial Activity

Compounds related to N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide have been evaluated for antimicrobial activity. Some newly synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma cell lines. This suggests the potential of these compounds in developing new antimicrobial agents (Gomha et al., 2016).

Electrochromic and Photonic Applications

The research also extends into materials science, where pyrazoline and related derivatives have been explored for their electrochromic properties. For example, novel photonic μ-sphere cavities self-assembled from specific polymers show whispering-gallery-mode (WGM) resonance modes covering visible and near-infrared regions, indicating their application in photonic devices (Narayana et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N'-butan-2-yl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-4-12(3)19-17(23)18(24)20-16-14-9-25-10-15(14)21-22(16)13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3,(H,19,23)(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTENUJNYFFYMQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2365804.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2365808.png)

![N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2365811.png)

![[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone](/img/structure/B2365812.png)

![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2365816.png)

![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2365819.png)

![4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2365822.png)

![5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2365823.png)